

1-Phenyl-1H-imidazol-4-amine: A Technical Review of a Privileged Scaffold

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Compound of Interest

Compound Name: 1-phenyl-1H-imidazol-4-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

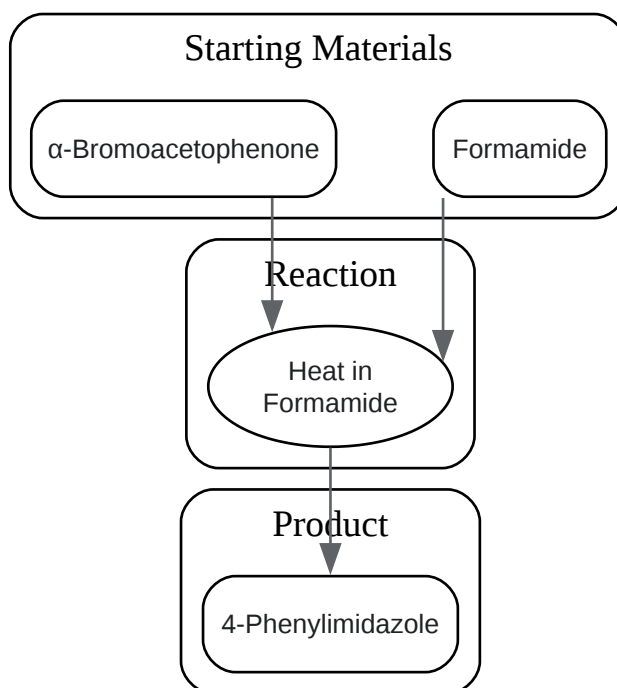
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions. The **1-phenyl-1H-imidazol-4-amine** core represents a specific embodiment of this scaffold, offering a unique arrangement of aromatic and amino functionalities that are of significant interest in drug design and discovery. While comprehensive literature specifically detailing the synthesis and biological profile of **1-phenyl-1H-imidazol-4-amine** (CAS 158688-63-2) is limited, this guide provides a technical overview of its synthesis based on established methodologies for related compounds, and summarizes the extensive biological activities of structurally similar phenyl-imidazole derivatives. This review aims to serve as a valuable resource for researchers exploring the therapeutic potential of this chemical space.

Synthesis of the 1,4-Disubstituted Imidazole Core

While a specific, detailed experimental protocol for the synthesis of **1-phenyl-1H-imidazol-4-amine** is not readily available in peer-reviewed literature, its synthesis can be conceptualized through established methods for constructing the 1,4-disubstituted imidazole ring. A plausible and commonly employed strategy involves the reaction of an α -haloketone with an amidine or a related nitrogen source.

One potential synthetic route could be adapted from the general synthesis of 4-substituted imidazoles, which often involves the reaction of an α -bromoketone with formamide. A general

workflow for such a synthesis is depicted below.



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Caption: General synthesis of a 4-phenylimidazole core.

Further functionalization, such as the introduction of the N1-phenyl group and the C4-amino group, would require a multi-step synthesis, potentially involving protection and deprotection steps. A hypothetical, more direct approach for 1,4-disubstitution is outlined below.

Experimental Protocol: General Synthesis of 4-Phenyl-Imidazole Derivatives

The following is a general procedure adapted from the synthesis of 4-phenyl-imidazole derivatives and should be considered a representative method that would require optimization for the specific synthesis of **1-phenyl-1H-imidazol-4-amine**.

Materials:

- α-Bromoacetophenone

- Formamide
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- A solution of the appropriate α -bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at a temperature of 170–180 °C for 5–9 hours.
- After cooling to room temperature, the reaction mixture is diluted with saturated NaHCO_3 solution (20 mL).
- The aqueous layer is extracted with EtOAc (3 x 50 mL).
- The combined organic extracts are dried over anhydrous Na_2SO_4 and concentrated under reduced pressure to afford the crude product.
- The crude product is then purified by column chromatography to yield the final 4-phenyl-imidazole derivative.^[1]

Biological Activities of Phenyl-Imidazole Derivatives

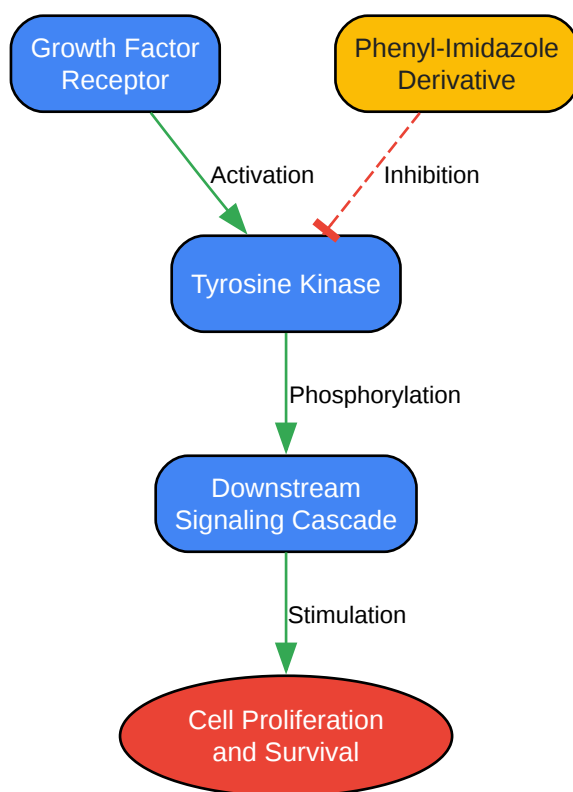
The imidazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The introduction of a phenyl group and an amino moiety at various positions on the imidazole ring significantly influences the biological activity profile.

Anticancer Activity

Numerous studies have highlighted the potential of phenyl-imidazole derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting potent activity at micromolar concentrations.

Compound	Cancer Cell Line	IC50 (μM)	Reference
1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one	Not Specified	Not Specified	[2]
1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one	Not Specified	Not Specified	[2]
5-(5-(4-Butylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)2(4(trifluoromethyl)phenyl)-1H-benzo[d]imidazole	Various	0.16 - 3.6 (GI50)	[3]

A proposed mechanism of action for some anticancer imidazole derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. A simplified representation of a hypothetical signaling pathway targeted by a phenyl-imidazole derivative is shown below.



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Caption: Hypothetical inhibition of a growth factor signaling pathway.

Antimicrobial Activity

The imidazole scaffold is a key component of many antifungal and antibacterial agents. Phenyl-imidazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of pathogenic microorganisms.

Compound Class	Organism	Activity	Reference
2-(substituted phenyl)-1H-imidazole derivatives	Bacteria & Fungi	Appreciable activity	[4]
1-methyl-4-phenyl-1H-imidazol-2-amine derivatives	Bacteria & Fungi	Potential activity	[5]

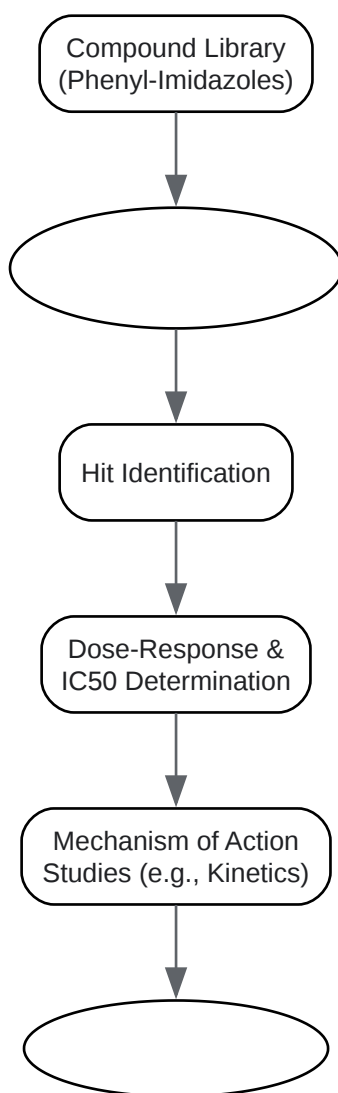
The development of novel antimicrobial agents is a critical area of research, and the versatile nature of the imidazole core makes it an attractive starting point for the design of new drugs to combat infectious diseases.

Enzyme Inhibition

Derivatives of 1-phenyl-imidazole have been investigated as inhibitors of various enzymes. For instance, certain 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives have been identified as potent xanthine oxidase inhibitors, with IC₅₀ values in the sub-micromolar range.

Compound	Enzyme	IC ₅₀ (μM)	Reference
1-hydroxy-2-phenyl-4-(pyridin-4-yl)-1H-imidazol-5-yl)methanol	Xanthine Oxidase	0.64	[6]

The workflow for identifying and characterizing enzyme inhibitors often involves a series of in vitro and in silico studies.



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Caption: Workflow for enzyme inhibitor discovery.

Conclusion

The **1-phenyl-1H-imidazol-4-amine** scaffold holds considerable promise for the development of novel therapeutic agents. While direct research on this specific molecule is sparse, the extensive body of work on related phenyl-imidazole derivatives demonstrates the vast potential of this chemical class. The synthetic accessibility of the imidazole core, combined with the diverse biological activities exhibited by its derivatives, makes it a compelling area for further investigation. This technical guide, by consolidating information on the synthesis and biological evaluation of closely related analogs, aims to provide a solid foundation for researchers and

drug development professionals interested in exploring the therapeutic utility of **1-phenyl-1H-imidazol-4-amine** and its derivatives. Future work should focus on the definitive synthesis and comprehensive biological characterization of the title compound to fully elucidate its potential in medicinal chemistry.

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